Perfluorononane

Overview

Description

Perfluorononane is a common liquid perfluoro-n-alkane . It is a potent greenhouse gas and environment and health hazards posed by its toxic decomposition products have been evaluated .

Synthesis Analysis

Perfluorinated sulfonic-acid (PFSA) ionomers are members of a class of ion-conductive polymers known for their remarkable ion conductivity and chemical-mechanical stability . PFSAs are commonly used as the solid-electrolyte in electrochemical technologies . Nafion is a random copolymer composed of an electrically neutral semicrystalline polymer backbone (polytetrafluoroethylene (PTFE)) and a randomly tethered side-chain with a pendant ionic group, SO3– (polysulfonyl fluoride vinyl ether), that is associated with a specific counterion (e.g., SO3– + H+ → SO3H) .

Molecular Structure Analysis

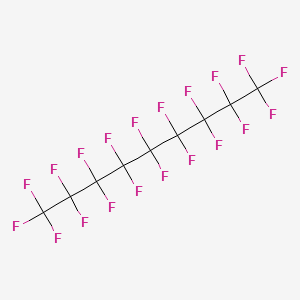

Perfluorononane has a molecular formula of C9F20 . Its InChI is InChI=1S/C9F20/c10-1(11,2(12,13)4(16,17)6(20,21)8(24,25)26)3(14,15)5(18,19)7(22,23)9(27,28)29 . The Canonical SMILES is C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F .

Chemical Reactions Analysis

Perfluoroalkyl substances (PFASs) are proliferated into the environment on a global scale and present in the organisms of animals and humans even in remote locations . Persistent organic pollutants of that kind therefore have stimulated substantial improvement in analytical methods .

Physical And Chemical Properties Analysis

Perfluorononane has a molecular weight of 488.06 g/mol . It is a potent greenhouse gas and environment and health hazards posed by its toxic decomposition products have been evaluated . It is reported as an ideal oral contrast agent since it is biologically inert, immiscible with water, and also has a low viscosity and surface tension .

Scientific Research Applications

Oral Contrast Agent

Perfluorononane is reported as an ideal oral contrast agent since it is biologically inert, immiscible with water, and also has a low viscosity and surface tension .

Polymer Photovoltaic Cells

Perfluorononane may be employed in the interface between active and buffer layer to improve the performance of polymer photovoltaic cells .

Gastrointestinal Transit Time Marker

It may be employed as selective and specific markers for monitoring the gastric emptying and gastrointestinal (GI) transit times in mice and humans by using 27 Al and 19 F nuclear magnetic resonance (NMR) .

Environmental Contaminant Monitoring

Perfluorononane is a potent greenhouse gas and environment and health hazards posed by its toxic decomposition products have been evaluated . It’s used in studies to monitor its quality in the environment.

Drinking Water Quality Monitoring

The presence of Perfluorononane in drinking water is addressed in scientific studies worldwide . It’s one of the main contributors to overall human exposure to per- and polyfluoroalkyl substances (PFAS), a broad group of environmental contaminants with arising concerns on the impact on human health .

Molecular Orbital Studies

Intramolecular electronic environment of perfluorononane using 13 C and 19 F NMR techniques in combination with theoretical calculations of molecular orbitals has been reported .

Safety and Hazards

Perfluorononane is a potent greenhouse gas and environment and health hazards posed by its toxic decomposition products have been evaluated . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

In this review, recent progress and developments on perfluorinated sulfonic-acid (PFSA) membranes have been summarized on many key topics . Although quite well investigated for decades, PFSA ionomers’ complex behavior, along with their key role in many emerging technologies, have presented significant scientific challenges but also helped create a unique cross-disciplinary research field to overcome such challenges .

Mechanism of Action

Target of Action

Perfluorononane is a common liquid perfluoro-n-alkane . It is primarily used as a heat transfer fluid in various industries . Its main purpose is to transfer heat efficiently in systems that require high thermal stability and low viscosity .

Mode of Action

The mechanism of action involves the chemical’s ability to absorb and release heat without undergoing any phase change . It is reported as an ideal oral contrast agent since it is biologically inert, immiscible with water, and also has a low viscosity and surface tension .

Biochemical Pathways

It is known that multiple pseudomonas species could degrade perfluorochemicals particularly perfluoroalkyl acids under aerobic condition . Acidimicrobium sp. degraded perfluoroalkyl acids anaerobically in the presence of electron donors .

Pharmacokinetics

It is known that perfluorononane is a potent greenhouse gas and environment and health hazards posed by its toxic decomposition products have been evaluated .

Result of Action

Perfluorononane may be employed in the interface between active and buffer layer to improve the performance of polymer photovoltaic cells . It may also be employed as selective and specific markers for monitoring the gastric emptying and gastrointestinal (GI) transit times in mice and humans by using 27 Al and 19 F nuclear magnetic resonance (NMR) .

Action Environment

It is a potent greenhouse gas and environment and health hazards posed by its toxic decomposition products have been evaluated .

properties

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-icosafluorononane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9F20/c10-1(11,2(12,13)4(16,17)6(20,21)8(24,25)26)3(14,15)5(18,19)7(22,23)9(27,28)29 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVWPNDVAQBNQBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9F20 | |

| Record name | Nonane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-eicosafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60334479 | |

| Record name | Perfluorononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

375-96-2 | |

| Record name | Perfluorononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorononane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B1297759.png)

![4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine](/img/structure/B1297769.png)

![4-[2-(2-Hydroxyethoxy)ethyl]morpholine](/img/structure/B1297784.png)